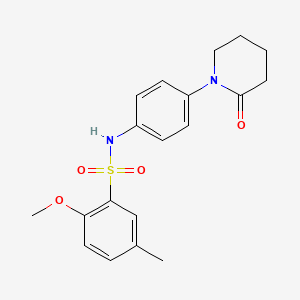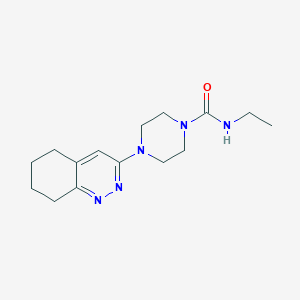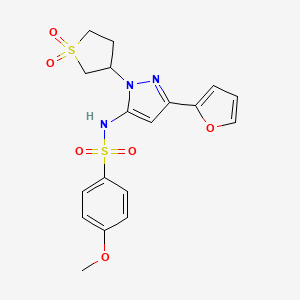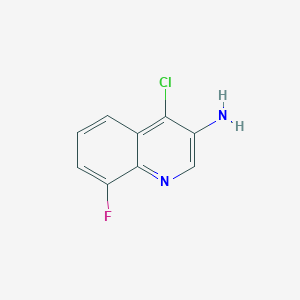![molecular formula C17H13ClF3NO2 B2988541 N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dihydro-2H-chromene-3-carboxamide CAS No. 924824-30-6](/img/structure/B2988541.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dihydro-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dihydro-2H-chromene-3-carboxamide is a complex organic compound characterized by its unique structural features, including a chloro group, a trifluoromethyl group, and a chromene ring system
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target enzymes such as thymidylate synthase .
Mode of Action
The exact mode of action of this compound is currently unknown . Molecules with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been found to contribute to the de novo mitochondrial thymidylate biosynthesis pathway .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the presence of a trifluoromethyl (-CF3) group in a molecule can significantly impact its chemical reactivity, physico-chemical behavior, and biological activity .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a molecular weight of 303.68
Molecular Mechanism
It is unclear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is unclear which enzymes or cofactors it interacts with, or whether it has any effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dihydro-2H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of the core chromene structure. One common approach is the reaction of 2-chloro-5-(trifluoromethyl)aniline with a suitable carboxylic acid derivative under controlled conditions to form the amide bond.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological research to study enzyme inhibition and receptor binding.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Comparison with Similar Compounds
2-Chloro-5-(trifluoromethyl)aniline
3,4-Dihydro-2H-chromene-3-carboxylic acid
N-(2-chlorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide
Uniqueness: N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dihydro-2H-chromene-3-carboxamide stands out due to its trifluoromethyl group, which significantly impacts its chemical and biological properties compared to similar compounds without this group.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3NO2/c18-13-6-5-12(17(19,20)21)8-14(13)22-16(23)11-7-10-3-1-2-4-15(10)24-9-11/h1-6,8,11H,7,9H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJWEMQCRALZIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(6-chloro-2-pyridinyl)piperazino]-1-[4-hydroxydihydro-2(3H)-isoxazolyl]-1-ethanone](/img/structure/B2988459.png)

![(R)-methyl 5-(6-(pivaloyloxymethyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate](/img/structure/B2988463.png)
![3-Methyl-5,6-dihydro-7H-pyrrolo[1,2-a]imidazol-7-one](/img/structure/B2988464.png)


![3-Methylidene-N-(naphthalen-1-ylmethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2988471.png)
![N-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2988472.png)

![9-(4-methoxyphenyl)-1-methyl-3-propyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2988474.png)

![5-(Benzylsulfanyl)-11-methyl-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2988476.png)


